Hyalodendrin

Description

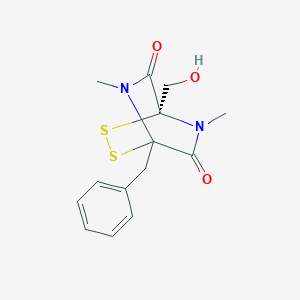

Structure

3D Structure

Properties

CAS No. |

51920-94-6 |

|---|---|

Molecular Formula |

C14H16N2O3S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |

InChI |

InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1 |

InChI Key |

SJRIMIDQFZMJPZ-KZUDCZAMSA-N |

Isomeric SMILES |

CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |

Canonical SMILES |

CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |

Synonyms |

Hyalodendrin; (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-Benzyl-4-(hyd |

Origin of Product |

United States |

Foundational & Exploratory

Hyalodendrin: A Technical Guide to its Discovery, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hyalodendrin, a sulfur-containing dioxopiperazine first isolated from the fungus Hyalodendron species. This document details its discovery, methods of isolation and purification, and its diverse biological activities, with a focus on its potential as an antifungal and anticancer agent.

Discovery and Initial Characterization

This compound was first reported in the early 1970s as a fungitoxic metabolite produced by an imperfect fungus of the genus Hyalodendron.[1] Early studies identified its chemical structure as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione.[1] This compound belongs to the class of epidithiodioxopiperazines (ETPs), a group of fungal secondary metabolites known for their potent biological activities, which are largely attributed to the reactive disulfide bridge in their structure.

Subsequent research led to the isolation of different stereoisomers of this compound from various fungal sources, including marine-derived fungi such as Paradendryphiella salina.[2][3][4] The biological activities of these different forms have been a subject of ongoing research.

Isolation and Purification Protocols

The isolation of this compound from fungal cultures typically involves solvent extraction followed by chromatographic purification. The specific protocols have evolved from classical methods to more refined modern techniques.

Classical Isolation Protocol from Hyalodendron sp.

This protocol is based on the early work describing the isolation of this compound.[5]

Experimental Workflow:

Caption: Classical workflow for this compound isolation.

Methodology:

-

Fungal Culture: Hyalodendron sp. is grown in a suitable liquid medium.

-

Extraction: The culture filtrate is extracted with an organic solvent like chloroform.[5]

-

Concentration: The organic extract is evaporated under reduced pressure to yield a crude residue.

-

Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: this compound is eluted using a solvent system such as a chloroform-benzene gradient.[5]

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC), combined, and crystallized to obtain the pure compound.

Modern Isolation Protocol of (-)-Hyalodendrin from Paradendryphiella salina

This protocol utilizes modern chromatographic techniques for higher purity and better separation.[1]

Experimental Workflow:

Caption: Modern workflow for (-)-hyalodendrin isolation.

Methodology:

-

Fungal Culture and Extraction: The fungal culture is extracted with ethyl acetate (EtOAc).[1]

-

Initial Chromatography: The crude extract is subjected to flash column chromatography on silica gel with a gradient elution.[1]

-

Size-Exclusion Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column.[1]

-

Final Purification: The final purification is achieved by another round of flash column chromatography or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure (-)-hyalodendrin.[1]

Quantitative Data

Production Yield

The yield of this compound from fungal cultures can vary depending on the fungal strain, culture conditions, and extraction method. While specific yield percentages are not always reported, the work by Stillwell et al. (1974) provides a baseline for production from Hyalodendron sp. in liquid culture.[5]

| Fungal Source | Culture Type | Reported Yield | Reference |

| Hyalodendron sp. | Liquid Culture | Not explicitly quantified in percentage, but sufficient for isolation and characterization. | [5] |

| Paradendryphiella salina | Solid Culture | 38.9 mg from a larger fraction of an 11.47 g crude extract. | [1] |

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.

Table 1: Antimicrobial Activity of this compound [5]

| Organism | Type | Minimum Inhibitory Concentration (µg/mL) |

| Ceratocystis ulmi | Fungus (Dutch Elm Disease) | 0.1 |

| Cryptococcus neoformans | Fungus (Human Pathogen) | 12.5 |

| Candida albicans | Fungus (Human Pathogen) | 25.0 |

| Aspergillus fumigatus | Fungus (Human Pathogen) | 25.0 |

| Staphylococcus aureus | Bacterium | 25.0 |

| Bacillus subtilis | Bacterium | 50.0 |

Table 2: Cytotoxic Activity of (-)-Hyalodendrin against Cancer Cell Lines [2][4]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF7-Sh-WISP2 | Invasive Breast Cancer | 140 | [2][4] |

| MCF7 | Breast Cancer | >1000 | [2][4] |

| 3T3-F442A | Non-tumorigenic pre-adipocytes | >1000 | [2][4] |

Table 3: Acute Toxicity [5]

| Animal Model | Route of Administration | LD50 |

| Mice | Intraperitoneal | 75 mg/kg |

Mechanism of Action and Signaling Pathways

The biological activity of this compound, like other ETPs, is primarily attributed to its reactive disulfide bridge. This disulfide bond can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.

Proposed Anticancer Signaling Pathway

Recent studies on (-)-hyalodendrin have shown its ability to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSP60, HSP70) and PRAS40.[2][3][4] This suggests a mechanism involving the induction of cellular stress and activation of the p53 tumor suppressor pathway. Furthermore, the disulfide bond in ETPs is known to interact with and inhibit the thioredoxin system, a key cellular antioxidant system. Inhibition of thioredoxin reductase (TrxR) can lead to an increase in intracellular oxidative stress, further contributing to p53 activation and apoptosis.

Caption: Proposed anticancer signaling pathway of this compound.

Conclusion

This compound, a secondary metabolite from Hyalodendron species, has demonstrated significant potential as a bioactive compound. Its potent antifungal and anticancer activities, coupled with an evolving understanding of its mechanism of action, make it an interesting candidate for further investigation in drug discovery and development. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. The unique disulfide bridge of this compound and its ability to modulate key cellular pathways, such as the p53 and thioredoxin systems, highlight the therapeutic potential of this class of natural products. Further research is warranted to explore its full clinical potential and to develop analogs with improved therapeutic indices.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

The Larvicidal Potential of Hyalodendrin Against Mosquito Larvae: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research specifically detailing the larvicidal effects of Hyalodendrin on mosquito larvae is limited. This guide, therefore, synthesizes information on the larvicidal properties of analogous fungal-derived compounds and general mosquito innate immunity to provide a foundational understanding and a framework for future research in this area.

Introduction

The escalating threat of mosquito-borne diseases, coupled with the rise of insecticide resistance, necessitates the exploration of novel and eco-friendly vector control strategies. Fungal secondary metabolites have emerged as a promising source of bioactive compounds with potent insecticidal properties. This compound, a sulfur-containing epidithiodiketopiperazine produced by fungi of the genus Hyalodendron, represents a potential candidate for development as a mosquito larvicide. This technical guide provides an in-depth overview of the current understanding and future research directions for evaluating the larvicidal efficacy of this compound.

Quantitative Data on Larvicidal Activity of Fungal Metabolites

While specific data for this compound is not available, the following table summarizes the larvicidal activity of various fungal extracts and their metabolites against common mosquito vectors, such as Aedes aegypti and Culex quinquefasciatus. This data serves as a benchmark for potential efficacy targets for this compound.

| Fungal Species | Mosquito Species | Larval Instar | LC50 (µg/mL) | LC90 (µg/mL) | Exposure Time (h) |

| Penicillium sp. | Aedes aegypti | 1st | 6.554 | 11.486 | 24 |

| Penicillium sp. | Aedes aegypti | 2nd | 5.487 | 10.366 | 24 |

| Penicillium sp. | Aedes aegypti | 3rd | 6.874 | 12.879 | 24 |

| Penicillium sp. | Aedes aegypti | 4th | 6.892 | 13.865 | 24 |

| Penicillium sp. | Culex quinquefasciatus | 1st | 7.000 | 12.541 | 24 |

| Penicillium sp. | Culex quinquefasciatus | 2nd | 13.943 | 23.761 | 24 |

| Penicillium sp. | Culex quinquefasciatus | 3rd | 18.129 | 30.923 | 24 |

| Penicillium sp. | Culex quinquefasciatus | 4th | 25.212 | 41.696 | 24 |

| Albifimbria lateralis | Aedes aegypti | 3rd | 0.268 | Not Reported | 24 |

Experimental Protocols

The following are detailed methodologies for conducting larvicidal bioassays, adapted from World Health Organization (WHO) guidelines and common practices in entomological research.[1]

Mosquito Rearing

-

Colony Maintenance: Establish and maintain a colony of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus) in a controlled environment (27 ± 2°C, 75-85% relative humidity, 14:10 h light:dark cycle).[1]

-

Larval Diet: Feed larvae a mixture of Brewer's yeast, dog biscuits, and algae (3:1:1 ratio).[1]

-

Adult Diet: Provide adult mosquitoes with a 10% sucrose solution. For egg production, female mosquitoes are blood-fed.

Preparation of this compound Stock Solution

-

Isolation and Purification: Isolate this compound from fungal cultures (e.g., Hyalodendron sp.) using standard chromatographic techniques.

-

Stock Solution: Prepare a stock solution of purified this compound (e.g., 1000 mg/L) in an appropriate solvent (e.g., ethanol, DMSO) and then dilute with dechlorinated tap water to the desired concentrations.

Larvicidal Bioassay

-

Test Subjects: Use late 3rd or early 4th instar larvae for the bioassay.

-

Procedure:

-

In five batches of 20 larvae, place them in 249 mL of dechlorinated water in beakers or cups.[1]

-

Add 1.0 mL of the desired concentration of the this compound extract to each beaker.

-

Prepare a control group with 249 mL of water and 1.0 mL of the solvent used for the extract.

-

Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are immobile and do not respond to probing.

-

-

Data Analysis: Subject the mortality data to probit analysis to determine the lethal concentrations (LC50 and LC90).[1]

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound in mosquito larvae is yet to be determined. However, entomopathogenic fungi and their metabolites often induce mortality through disruption of the midgut epithelium or neurotoxic effects.[2] The mosquito's innate immune system is the first line of defense against such foreign compounds.

The primary immune signaling pathways in mosquitoes are the Toll and Immune Deficiency (IMD) pathways, which are crucial in defending against fungi and bacteria.[3][4]

References

- 1. Larvicidal activity of medicinal plant extracts against Anopheles subpictus & Culex tritaeniorhynchus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larvicidal, Histopathological, Antibacterial Activity of Indigenous Fungus Penicillium sp. Against Aedes aegypti L and Culex quinquefasciatus (Say) (Diptera: Culicidae) and Its Acetylcholinesterase Inhibition and Toxicity Assessment of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Response of the mosquito immune system and symbiotic bacteria to pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entomopathogenic fungal infection leads to temporospatial modulation of the mosquito immune system - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into the Fungal Metabolite Hyalodendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite Hyalodendrin, with a focus on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. It also delves into the experimental protocols for acquiring such data and explores the compound's interactions with key cellular pathways, offering valuable insights for researchers in natural product chemistry, mycology, and oncology.

Spectroscopic Data of this compound Derivatives

This compound is a term that may refer to several structurally related fungal metabolites. This guide presents data for two distinct classes: the classic epidithiodioxopiperazine this compound and the more recently discovered decalin-type tetramic acids, Hyalodendrins A and B.

Table 1: NMR Spectroscopic Data for (3R, 6R) this compound

The following table summarizes the ¹H and ¹³C NMR data for (3R, 6R) this compound, an epidithiodioxopiperazine, recorded in DMSO-d₆.

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 167.8 | |

| 3 | 76.7 | 4.85 (s) |

| 5 | 166.4 | |

| 6 | 77.1 | 5.31 (d, J=5.9) |

| 7 (CH₂) | 37.5 | 3.25 (d, J=13.9), 3.08 (d, J=13.9) |

| 8 (Ar-C) | 136.2 | |

| 9, 13 (Ar-CH) | 130.4 | 7.29 (d, J=7.3) |

| 10, 12 (Ar-CH) | 128.3 | 7.33 (t, J=7.5) |

| 11 (Ar-CH) | 126.9 | 7.24 (t, J=7.3) |

| 14 (CH₂) | 62.1 | 3.85 (dd, J=11.5, 5.9), 3.79 (d, J=11.5) |

| 1-NMe | 29.8 | 3.01 (s) |

| 4-NMe | 30.7 | 2.89 (s) |

| 6-OH | 5.84 (br s) |

Table 2: NMR Spectroscopic Data for this compound A and B

This table presents the ¹H and ¹³C NMR data for Hyalodendrins A and B, which are decalin-type tetramic acid derivatives, recorded in CDCl₃.[1]

| Position | This compound A ¹³C (ppm) | This compound A ¹H (ppm, mult.) | This compound B ¹³C (ppm) | This compound B ¹H (ppm, mult.) |

| 1 | 38.9 | 1.45 | 38.9 | 1.45 |

| 2 | 19.3 | 1.55, 1.20 | 19.3 | 1.55, 1.20 |

| 3 | 41.9 | 1.35 | 41.9 | 1.35 |

| 4 | 33.3 | 1.40 | 33.3 | 1.40 |

| 5 | 55.4 | 1.50 | 55.4 | 1.50 |

| 6 | 24.3 | 1.65, 1.10 | 24.3 | 1.65, 1.10 |

| 7 | 34.5 | 1.80 | 34.5 | 1.80 |

| 8 | 134.8 | 5.40 | 134.8 | 5.40 |

| 9 | 126.5 | 126.5 | ||

| 10 | 36.4 | 2.05 | 36.4 | 2.05 |

| ... | ... | ... | ... | ... |

(Note: The full dataset for Hyalodendrins A and B is extensive and available in the cited literature.[1])

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

The following table provides the HRMS data for the different this compound compounds.

| Compound | Molecular Formula | Calculated Mass [M-H]⁻ or [M+H]⁺ | Measured Mass | Ionization Mode |

| (3R, 6R) this compound | C₁₄H₁₆N₂O₃S₂ | Not specified | 403.2852 [M-H]⁻ for a related compound | HRESIMS (-) |

| This compound A | C₂₃H₃₃NO₄ | 388.24824 | 388.24854 | HRESIMS (+) |

| This compound B | C₂₃H₃₃NO₄ | 388.24824 | 388.24880 | HRESIMS (+) |

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR and HRMS data for fungal metabolites like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common procedure for the NMR analysis of purified fungal metabolites is as follows:

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.

-

Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:

-

¹H NMR: To determine the proton environment in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR experiments (COSY, HSQC, HMBC, NOESY): To elucidate the connectivity and spatial relationships between atoms, which is crucial for structure determination.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signal.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is critical for determining the elemental composition of a molecule. A general protocol is outlined below:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS).

-

Ionization: Electrospray ionization (ESI) is a common technique used for polar molecules like this compound. The analysis can be run in either positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

Mass Analysis: The instrument is calibrated to ensure high mass accuracy. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z) with high resolution, allowing for the determination of the accurate mass.

-

Data Analysis: The measured accurate mass is used to calculate the elemental composition of the molecule using specialized software. This information, combined with NMR data, is fundamental for unambiguous structure elucidation.

Mechanistic Insights: Signaling Pathways and Biochemical Interactions

Recent studies have begun to unravel the biological activities of this compound, particularly its anticancer properties. The following diagrams illustrate proposed mechanisms of action based on current research.

Proposed Signaling Pathway of this compound in Cancer Cells

(-)-Hyalodendrin has been shown to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSPs) and PRAS40 in cancer cells.[2] The following diagram illustrates a plausible signaling cascade based on these findings and known interactions in cancer biology.

References

An In-depth Technical Guide to the Natural Sources of Hyalodendrin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the mycotoxin Hyalodendrin and its structurally related analogs. The document details the fungal species known to produce these compounds, quantitative data on their yields, and methodologies for their extraction and purification. Furthermore, it elucidates the known cellular signaling pathways affected by this compound, offering valuable insights for researchers in drug discovery and development.

Introduction to this compound and Its Analogs

This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, characterized by a unique disulfide bridge across a piperazine ring. This structural feature is responsible for the potent biological activities of these compounds, including their antifungal and cytotoxic properties. Analogs of this compound, such as Gliovictin (also known as bisdethiodi(methylthio)this compound), share the core dioxopiperazine structure but differ in their substitutions. The exploration of natural sources for these compounds is a critical first step in harnessing their therapeutic potential.

Fungal Sources of this compound and Analogs

Several fungal species, primarily from marine and terrestrial environments, have been identified as producers of this compound and its analogs. This section details the primary fungal sources and the compounds they produce.

Table 1: Fungal Sources of this compound and Its Analogs

| Fungal Species | Compound(s) Isolated | Natural Habitat | Reference(s) |

| Hyalodendron sp. | This compound | Terrestrial | [1][2] |

| Paradendryphiella salina PC 362H | (-)-Hyalodendrin, Gliovictin | Marine (isolated from brown alga Pelvetia caniculata) | [3] |

| Asteromyces cruciatus | This compound, Gliovictin | Marine | [4] |

| Hyalodendriella sp. Ponipodef12 | Hyalodendrins A & B (analogs) | Endophytic (from hybrid poplar Populus deltoides × P. nigra) | [3][5] |

Quantitative Yields from Fungal Cultures

The yield of this compound and its analogs can vary significantly depending on the fungal species and the culture conditions employed. The following table summarizes the available quantitative data from the scientific literature.

Table 2: Quantitative Yields of this compound and Analogs from Fungal Cultures

| Fungal Species | Compound | Culture Volume/Mass | Crude Extract Yield | Purified Compound Yield | Reference(s) |

| Paradendryphiella salina PC 362H | (-)-Hyalodendrin & Gliovictin | 9 L (150 Petri dishes) | 11.47 g | 251.53 mg (Fraction containing Gliovictin) | [3] |

| Hyalodendron sp. | This compound | Not specified | Not specified | Not specified | [1][2] |

| Asteromyces cruciatus | This compound, Gliovictin | Not specified | Not specified | Not specified | [4] |

| Hyalodendriella sp. Ponipodef12 | Hyalodendrins A & B | Not specified | Not specified | Not specified | [3][5] |

Note: Data for several species is not yet available in the public domain.

Experimental Protocols: Extraction and Purification

This section provides a detailed methodology for the isolation and purification of (-)-Hyalodendrin and Gliovictin from the marine-derived fungus Paradendryphiella salina PC 362H, as a representative example.

Fungal Cultivation

-

Fungal Strain: Paradendryphiella salina PC 362H.

-

Culture Medium: Malt Extract Agar–Artificial Sea Water (MEA–ASW) medium.

-

MEA-ASW (1 L): 20 g malt extract, 20 g D-glucose, 1 g bactopeptone, 20 g agar, 200 mL distilled water, 800 mL artificial seawater.

-

-

Incubation: The fungus is cultured on MEA-ASW in Petri dishes at 18°C for 21 days.

Extraction of Secondary Metabolites

-

After incubation, the fungal culture (mycelium and agar) is macerated.

-

The macerated culture is extracted three times with ethyl acetate (EtOAc) with the aid of sonication.

-

The organic phases are combined, filtered, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

Purification by Column Chromatography

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution is performed using a mixture of cyclohexane and EtOAc, gradually increasing the polarity to 100% EtOAc.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the compounds of interest are pooled.

-

Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification of (-)-Hyalodendrin and Gliovictin is typically achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).

Characterization

The structure and stereochemistry of the isolated compounds are confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

-

High-Resolution Mass Spectrometry (HRMS)

-

Polarimetry to determine the optical rotation

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert its cytotoxic effects through the modulation of key cellular signaling pathways, particularly the p53 tumor suppressor pathway.

The p53 Signaling Pathway

Treatment of cancer cells with this compound leads to an increase in the phosphorylation of the p53 protein. Phosphorylation is a key step in the activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Furthermore, this compound treatment has been observed to alter the expression levels of several heat shock proteins (HSPs) and other signaling molecules, including:

-

HSP60 and HSP70: These chaperonins are involved in protein folding and cellular stress responses. Alterations in their expression suggest that this compound may induce cellular stress.

-

PRAS40 (Proline-Rich Akt Substrate 40 kDa): This protein is a component of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Changes in PRAS40 expression indicate a potential crosstalk between the p53 and mTOR pathways upon this compound treatment.

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound-induced cellular signaling cascade.

Experimental Workflow for Elucidating Signaling Pathways

The following diagram outlines a typical experimental workflow used to investigate the effects of this compound on cellular signaling pathways.

Caption: Experimental workflow for signaling pathway analysis.

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. The fungal kingdom, particularly marine and endophytic species, serves as a rich reservoir for these compounds. The detailed protocols for their isolation and the growing understanding of their mechanisms of action, particularly their impact on the p53 signaling pathway, provide a solid foundation for future research. Further exploration of diverse fungal strains and optimization of culture conditions are likely to yield novel analogs with improved therapeutic indices. This guide serves as a valuable resource for researchers dedicated to advancing the development of these potent natural compounds into next-generation therapeutics.

References

- 1. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Hyalodendrins A and B, New Decalin-Type Tetramic Acid Larvicides from the Endophytic Fungus Hyalodendriella sp. Ponipodef12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of gliovictin from the marine deuteromycete Asteromyces cruciatus | Semantic Scholar [semanticscholar.org]

- 5. Hyalodendrins A and B, New Decalin-Type Tetramic Acid Larvicides from the Endophytic Fungus Hyalodendriella sp. Ponipodef12 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Hyalodendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyalodendrin, a fungal metabolite, has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action. The information herein is intended to support further research and development efforts in assessing the therapeutic potential and safety profile of this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and related compounds.

| Test Type | Compound | Test System | Result (Unit) | Reference |

| Acute Toxicity (LD50) | This compound | Mice | 75 mg/kg | [1][2] |

| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | MCF7 (human breast adenocarcinoma) | Active (specific value not provided) | [3] |

| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | MCF7-Sh-WISP2 (human breast adenocarcinoma) | Active (specific value not provided) | [3] |

| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | Colorectal cancer cells (chemoresistant) | Prominent activity (specific value not provided) | [3] |

| In Vitro Cytotoxicity (IC50) | Compound 4 | MCF7 (human breast adenocarcinoma) | 42 µM | [3] |

| In Vitro Cytotoxicity (IC50) | Compound 4 | MCF7-Sh-WISP2 (human breast adenocarcinoma) | 68 µM | [3] |

| In Vitro Cytotoxicity (IC50) | Compound 4 | 3T3-F442A (mouse embryonic fibroblast) | 26 µM | [3] |

| In Vitro Cytotoxicity | Compounds 1 & 2 | MCF7, MCF7-Sh-WISP2, 3T3-F442A | No activity up to 50 µM | [3] |

*Note: Compounds 1, 2, and 4 are related secondary metabolites isolated from the same fungal strain as (-)-Hyalodendrin in the cited study.[3]

Detailed Experimental Protocols

Acute Oral Toxicity (LD50) in Mice (Representative Protocol)

This protocol is a representative example of how an acute oral toxicity study to determine the LD50 might be conducted, based on general guidelines.

Objective: To determine the median lethal dose (LD50) of this compound in mice following a single oral administration.

Animals: Healthy, young adult mice (e.g., BALB/c or Swiss Webster strain), nulliparous and non-pregnant females, weighing 18-22g.[4] Animals are acclimatized for at least 5 days before the experiment.

Procedure:

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at various concentrations.[2]

-

Animal Grouping and Dosing: Animals are randomly assigned to several dose groups and a control group (vehicle only), with at least 5 animals per group. A single dose of this compound is administered by oral gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[5] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The number of mortalities in each group is recorded. The LD50 is calculated using a recognized statistical method, such as the Probit analysis.[4]

In Vitro Cytotoxicity Assay (MTT Assay - Representative Protocol)

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Postulated Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates a potential signaling pathway for this compound based on preliminary findings that it induces changes in the phosphorylation of p53 and alters the expression of HSP60, HSP70, and PRAS40.[3]

Caption: Postulated signaling cascade of this compound in cancer cells.

General Workflow for Preclinical Toxicity Assessment

This diagram outlines a typical workflow for the preclinical toxicity evaluation of a novel compound like this compound.

Caption: A generalized workflow for preclinical toxicity testing.

Conclusion

The preliminary toxicity data for this compound indicate an acute toxicity (LD50) of 75 mg/kg in mice and selective in vitro cytotoxic activity against various cancer cell lines.[1][2][3] The observed effects on the p53 signaling pathway and the expression of heat shock proteins and PRAS40 provide initial insights into its potential mechanism of action.[3] Further comprehensive studies, following a structured workflow as outlined, are essential to fully characterize the safety profile of this compound and to determine its viability as a potential therapeutic agent. This guide provides a foundational resource for researchers to design and execute these future investigations.

References

Methodological & Application

Protocol for the Extraction of Hyalodendrin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Hyalodendrin, a bioactive secondary metabolite produced by various fungi. The protocols detailed below are compiled from established methodologies and are intended to guide researchers in obtaining this compound for further study and potential therapeutic development.

Introduction to this compound

This compound is a sulfur-containing dioxopiperazine metabolite produced by several fungal species, including those from the genera Hyalodendron and Paradendryphiella. It has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and anticancer properties. Notably, studies have shown that this compound can induce changes in the phosphorylation status of the tumor suppressor protein p53, suggesting a potential mechanism for its anticancer effects.

Fungal Strains and Culture Conditions

Successful extraction of this compound begins with the proper cultivation of a producing fungal strain. Two commonly cited species are Paradendryphiella salina and Hyalodendron sp.

Table 1: Fungal Strains and Culture Parameters for this compound Production

| Parameter | Paradendryphiella salina | Hyalodendron sp. |

| Culture Medium | Malt Extract Agar (MEA) prepared with artificial seawater (ASW) | Synthetic liquid medium |

| Incubation Temperature | 18°C | Not specified |

| Incubation Time | 21 days | Not specified |

| Culture Type | Solid | Liquid (Shake cultures) |

Extraction Protocols

The choice of extraction solvent and method significantly impacts the yield and purity of the final product. Below are two detailed protocols for the extraction of this compound.

Protocol 1: Extraction from Paradendryphiella salina (Solid Culture)

This protocol is adapted for solid-state fermentation.

Materials:

-

Fungal culture of Paradendryphiella salina grown on MEA plates

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Sonication bath

Procedure:

-

After the incubation period, cut the fungal culture (including mycelium and agar) into small pieces.

-

Transfer the pieces into a suitable flask and add ethyl acetate.

-

Perform extraction three times with fresh ethyl acetate for 1 hour each time under sonication to enhance extraction efficiency.

-

Combine the organic phases and filter to remove solid debris.

-

Dry the combined ethyl acetate extract over anhydrous MgSO₄.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Extraction from Hyalodendron sp. (Liquid Culture)

This protocol is suitable for submerged fermentation.

Materials:

-

Culture filtrate of Hyalodendron sp.

-

Chloroform (CHCl₃)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Transfer the culture filtrate to a large separatory funnel.

-

Extract the filtrate with two equal volumes of chloroform by vigorous shaking.

-

Allow the layers to separate and collect the lower chloroform layer.

-

Combine the chloroform extracts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Quantitative Data on Extraction

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction method employed.

Table 2: Comparison of this compound Extraction Yields

| Fungal Species | Extraction Solvent | Culture Volume | Crude Extract Yield | Purified this compound Yield |

| Hyalodendron sp. | Chloroform | 35 Liters | Not specified | ~100 mg/L of culture medium[1] |

| Paradendryphiella salina | Ethyl acetate | 150 Petri dishes (60 mL each) | 11.47 g (total) | Not specified |

Purification Protocol: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Following crude extraction, purification is essential to isolate this compound. Semi-preparative HPLC is a highly effective method for this purpose.

Materials:

-

Crude this compound extract

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Semi-preparative HPLC system with a suitable column (e.g., C18)

-

Fraction collector

Procedure:

-

Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the semi-preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of this compound. A common mobile phase consists of a gradient of acetonitrile in water.

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to the this compound peak using a fraction collector.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry and NMR.

Visualizing Experimental and Biological Pathways

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow from fungal culture to purified this compound.

Caption: Workflow for this compound extraction and purification.

Proposed Biosynthetic Pathway of this compound

This compound biosynthesis is believed to start from the amino acids L-phenylalanine and L-serine.

Caption: Proposed biosynthetic pathway of this compound.

This compound's Putative Signaling Pathway: Induction of p53 Phosphorylation

This compound has been observed to induce the phosphorylation of p53, a key tumor suppressor protein. This activation can lead to cell cycle arrest or apoptosis.

Caption: this compound-induced p53 phosphorylation pathway.

References

Application Notes and Protocols for the Structural Elucidation of Hyalodendrin via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Hyalodendrin, a fungal metabolite. These guidelines are intended to assist researchers in confirming the identity and determining the stereochemistry of this compound and related epidithiodioxopiperazine alkaloids.

Introduction to this compound and the Role of NMR

This compound is a naturally occurring fungal metabolite belonging to the epidithiodioxopiperazine (ETP) class of compounds, known for their diverse biological activities. Accurate structural determination is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure, including the carbon skeleton, the location of substituents, and the relative stereochemistry of chiral centers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships within the molecule.

Quantitative NMR Data for this compound Analogs

The following tables summarize the ¹H and ¹³C NMR chemical shift data for compounds structurally related to this compound. This data serves as a reference for the identification and structural verification of this compound.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 600 MHz

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1a | 1.55 | m | |

| 1b | 1.45 | m | |

| 2a | 1.75 | m | |

| 2b | 1.65 | m | |

| 3 | 3.20 | m | |

| 5 | 1.30 | m | |

| 6a | 1.40 | m | |

| 6b | 1.25 | m | |

| 7a | 1.60 | m | |

| 7b | 1.50 | m | |

| 9 | 1.10 | m | |

| 11a | 1.80 | m | |

| 11b | 1.70 | m | |

| 12a | 2.00 | m | |

| 12b | 1.90 | m | |

| 15 | 3.80 | m | |

| 16 | 4.10 | m | |

| 17 | 2.10 | m | |

| 20 | 2.20 | m | |

| 21 | 0.95 | d | 6.5 |

| 23 | 2.30 | m | |

| 24 | 2.40 | m | |

| 26 | 0.85 | d | 7.0 |

| 27 | 0.90 | d | 7.0 |

| 28 | 0.80 | s | |

| 29 | 0.75 | s | |

| 30 | 1.00 | s |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 150 MHz

| Position | δC (ppm) |

| 1 | 35.4 |

| 2 | 27.6 |

| 3 | 76.7 |

| 4 | 38.6 |

| 5 | 50.0 |

| 6 | 17.8 |

| 7 | 33.6 |

| 8 | 48.1 |

| 9 | 41.3 |

| 10 | 36.3 |

| 11 | 25.6 |

| 12 | 30.7 |

| 13 | 48.3 |

| 14 | 51.6 |

| 15 | 69.8 |

| 16 | 76.7 |

| 17 | 50.0 |

| 18 | 15.8 |

| 19 | 18.9 |

| 20 | 36.3 |

| 21 | 19.0 |

| 22 | 178.9 |

| 23 | 25.9 |

| 24 | 30.7 |

| 25 | 132.8 |

| 26 | 23.7 |

| 27 | 9.7 |

| 28 | 28.1 |

| 29 | 15.8 |

| 30 | 18.9 |

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional): For sensitive NOE experiments, it may be beneficial to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

3.2. 1D NMR Spectroscopy

-

¹H NMR Acquisition:

-

Spectrometer: Bruker Avance III 600 MHz spectrometer (or equivalent).

-

Pulse Program: zgpr (for water suppression if needed).

-

Spectral Width (SW): 20 ppm.

-

Acquisition Time (AQ): 1.36 s.

-

Relaxation Delay (D1): 3.5 s.

-

Number of Scans (NS): 256.

-

Temperature: 300 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Bruker Avance III 150 MHz spectrometer (or equivalent).

-

Pulse Program: zgpg30 (with proton decoupling).

-

Spectral Width (SW): 240 ppm.

-

Acquisition Time (AQ): 1.0 s.

-

Relaxation Delay (D1): 2.0 s.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Temperature: 300 K.

-

3.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

Pulse Program: cosygpmf.

-

Data Points (TD): 2048 in F2, 512 in F1.

-

Spectral Width (SW): Same as ¹H NMR in both dimensions.

-

Number of Scans (NS): 8-16.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.

-

Pulse Program: hsqcedetgpsp.

-

Data Points (TD): 1024 in F2, 256 in F1.

-

Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

-

Number of Scans (NS): 4-8.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

-

Pulse Program: hmbcgplpndqf.

-

Data Points (TD): 2048 in F2, 512 in F1.

-

Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.

-

Number of Scans (NS): 16-32.

-

Long-range coupling delay (CNST2): Optimized for ~8 Hz.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (through-space correlations), which is crucial for determining relative stereochemistry.

-

Pulse Program: noesygpph.

-

Data Points (TD): 2048 in F2, 512 in F1.

-

Spectral Width (SW): Same as ¹H NMR in both dimensions.

-

Number of Scans (NS): 16-32.

-

Mixing Time (D8): 500-800 ms.

-

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the NMR data to elucidate the structure of this compound.

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Structural Assembly

The following diagram illustrates the key 2D NMR correlations that are instrumental in assembling the carbon skeleton and determining the connectivity of this compound.

Caption: Key 2D NMR correlations for structure assembly.

Signaling Pathway of NMR Data to Final Structure

The logical progression from raw NMR data to the final elucidated structure is depicted in the diagram below.

Caption: Logical pathway from NMR data to structure.

Application Note and Protocols for In Vitro Cytotoxicity Assay of Hyalodendrin on MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyalodendrin, a secondary metabolite produced by various fungi, has garnered interest for its potential as an anticancer agent.[1] This application note provides a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of this compound on the MCF-7 human breast cancer cell line. MCF-7 cells are a widely utilized model for breast cancer research, particularly for studying hormone-responsive tumors.[2][3] The following protocols detail methods for quantifying cell viability, cytotoxicity, and the induction of apoptosis following treatment with this compound.

1. Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Data Presentation: MTT Assay

| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 3.9 |

| 5 | 75 ± 4.1 | 62 ± 3.5 | 48 ± 4.3 |

| 10 | 58 ± 3.2 | 41 ± 2.9 | 25 ± 3.1 |

| 25 | 35 ± 2.8 | 18 ± 2.5 | 9 ± 2.2 |

| 50 | 15 ± 2.1 | 7 ± 1.9 | 4 ± 1.5 |

| IC₅₀ (µM) | ~12.5 | ~7.8 | ~5.2 |

Data are presented as mean ± standard deviation and are hypothetical.

2. Evaluation of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6] This enzyme is a stable cytoplasmic enzyme present in all cells and is rapidly released upon plasma membrane damage.[6]

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:[7][8]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[7][9]

-

Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.[7] Add 100 µL of the LDH reaction mixture to each well.[7]

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][9] Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100.

-

Data Presentation: LDH Cytotoxicity Assay

| This compound Conc. (µM) | % Cytotoxicity (48h) |

| 0 (Control) | 5 ± 1.2 |

| 1 | 12 ± 1.8 |

| 5 | 28 ± 2.5 |

| 10 | 45 ± 3.1 |

| 25 | 68 ± 4.2 |

| 50 | 85 ± 5.3 |

Data are presented as mean ± standard deviation and are hypothetical.

3. Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between different stages of cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Data Presentation: Annexin V-FITC/PI Apoptosis Assay

| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |

| 5 | 70.1 ± 3.5 | 18.4 ± 2.2 | 11.5 ± 1.9 |

| 10 | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.8 |

| 25 | 15.3 ± 2.8 | 48.2 ± 4.5 | 36.5 ± 3.9 |

Data are presented as mean ± standard deviation and are hypothetical.

4. Visualizations

Caption: Workflow for assessing this compound cytotoxicity.

Caption: this compound-induced apoptosis signaling pathway.

Caption: Relationship between cellular events and assays.

5. Mechanism of Action and Signaling Pathways

Studies suggest that this compound exerts its cytotoxic effects on MCF-7 cells through the induction of apoptosis.[1][12] The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and death. Treatment of MCF-7 cells with this compound has been shown to induce changes in the phosphorylation status of the tumor suppressor protein p53.[1][12] Specifically, an increase in p53 phosphorylation at serine 15 is observed, a modification known to enhance its stability and transcriptional activity, often leading to the upregulation of pro-apoptotic genes like BAX.[12]

Furthermore, this compound may influence the PI3K/Akt and mTOR pathways, which are critical for cell growth and survival.[12] Alterations in the expression of proteins such as PRAS40, a known regulator of mTORC1, have been noted following this compound treatment.[12] The collective impact of these molecular changes—p53 activation and potential inhibition of pro-survival pathways—converges on the mitochondria, leading to the activation of the intrinsic apoptotic cascade, ultimately resulting in programmed cell death.

References

- 1. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Cell Counting & Health Analysis [sigmaaldrich.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 7. takarabio.com [takarabio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. mdpi.com [mdpi.com]

Quantifying Hyalodendrin: An Application Note and Protocol for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the quantification of Hyalodendrin, a potent epipolythiodioxopiperazine (ETP) fungal toxin, in crude extracts. This compound, produced by various fungal species, including those from the Hyalodendron genus and the marine-derived fungus Paradendryphiella salina, has garnered significant interest for its cytotoxic and anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from fungal culture and extraction to quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of mycotoxins, characterized by a reactive disulfide bridge that is central to their biological activity.[3][4] ETPs are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species and inactivation of proteins via reaction with thiol groups.[3][4] Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to induce changes in the phosphorylation status of the tumor suppressor protein p53 and alter the expression of heat shock proteins like HSP60 and HSP70, as well as PRAS40.[1][2][5] Accurate quantification of this compound in crude fungal extracts is a critical step in natural product discovery, bioactivity screening, and the development of potential therapeutic agents.

This application note provides a detailed methodology for the extraction and quantification of this compound, ensuring reliable and reproducible results for research and development purposes.

Quantitative Data Summary

The following table summarizes quantitative data related to the extraction and bioactivity of crude extracts containing this compound. It is important to note that the yield of this compound can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.

| Fungal Source | Culture Conditions | Extraction Solvent | Crude Extract Yield | Bioactivity (IC50) of Crude Extract | Reference |

| Paradendryphiella salina PC 362H | Malt Extract Agar with Artificial Sea Water (MEA–ASW), 21 days at 18°C | Ethyl Acetate (EtOAc) | 11.47 g from 150 Petri dishes | 0.2 µg/mL (MCF7-Sh-WISP2 cells) | [2] |

| Endophytic Fungi (general) | Liquid Culture | Ethyl Acetate (EtOAc) | Not Specified | 3.42 to 19.17 mg/ml against S. aureus and E. coli | [6][7] |

Experimental Protocols

This section details the protocols for fungal culture, extraction of this compound, and its subsequent quantification using HPLC and LC-MS/MS.

Fungal Culture and Extraction

This protocol is based on methods described for the cultivation of Paradendryphiella salina.[2]

Materials:

-

Fungal strain (e.g., Paradendryphiella salina)

-

Malt Extract Agar with Artificial Sea Water (MEA–ASW)

-

Petri dishes

-

Incubator

-

Ethyl Acetate (EtOAc), analytical grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Sonicator

Procedure:

-

Inoculate the fungal strain onto MEA–ASW plates.

-

Incubate the plates at 18°C for 21 days in the dark.

-

After incubation, cut the agar and mycelium into small pieces.

-

Submerge the fungal culture in EtOAc in a large beaker.

-

Perform sonication for 1 hour. Repeat the extraction process three times with fresh solvent.

-

Combine the organic extracts and filter to remove solid debris.

-

Dry the combined extract over anhydrous MgSO₄.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

-

The resulting dried material is the crude extract. Store at -20°C until further analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 254 nm and 280 nm.

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of purified this compound standard in methanol or DMSO at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.

-

Sample Preparation: Dissolve a known weight of the crude extract in methanol or DMSO to a final concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the calibration standards to generate a standard curve by plotting peak area against concentration. Inject the prepared crude extract samples.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the crude extract using the standard curve.

Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

-

LC System: A UPLC or HPLC system.

-

MS System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[8]

-

Ionization Mode: Positive ESI.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) and its specific product ions need to be determined by direct infusion of a standard.

Protocol:

-

Standard and Sample Preparation: Follow the same procedure as for HPLC analysis.

-

Method Development: Infuse a this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify characteristic product ions for MRM transitions.

-

Analysis: Inject the calibration standards to construct a standard curve. Analyze the crude extract samples using the optimized LC-MS/MS method.

-

Quantification: Integrate the peak area for the specific MRM transition of this compound in the samples and quantify the concentration using the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in crude extracts.

References

- 1. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Graphviz [graphviz.org]

- 7. Frontiers | Evaluation of the Antibacterial Activity of Crude Extracts Obtained From Cultivation of Native Endophytic Fungi Belonging to a Tropical Montane Rainforest in Colombia [frontiersin.org]

- 8. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Hyalodendrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyalodendrin is a naturally occurring fungal metabolite belonging to the epidithiodiketopiperazine (ETP) class of alkaloids.[1][2][3] ETPs are characterized by a unique bridged disulfide linkage across a diketopiperazine (DKP) core, a feature responsible for their diverse and potent biological activities.[4][5] this compound and its related compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as HIF-1, NF-κB, and PI3K/AKT/mTOR, and the induction of apoptosis.[1][6][7]

The development of this compound derivatives is a promising avenue for lead optimization and the discovery of novel therapeutics. Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies.[8][9][10][11] These application notes provide a detailed protocol for the solid-phase synthesis of a library of this compound derivatives, along with methodologies for their biological evaluation.

Experimental Protocols

1. Solid-Phase Synthesis of this compound Derivatives

This protocol outlines a plausible strategy for the solid-phase synthesis of this compound derivatives based on established methods for diketopiperazine synthesis on a solid support. The synthesis begins with the immobilization of the first amino acid onto a suitable resin, followed by the sequential addition of the second amino acid, cyclization to form the DKP core, and subsequent modifications to introduce the characteristic epidithiodiketopiperazine bridge and other diversity elements.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

-

Various aldehydes or other diversity-generating reagents

-

Reagents for sulfurization (e.g., Lawesson's reagent followed by oxidation, or a sulfur transfer reagent)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine, 3 eq.) and Oxyma (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling:

-

Couple the second Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine, 3 eq.) using the same procedure as in step 1.

-

-

On-Resin Cyclization to Diketopiperazine (DKP):

-

After Fmoc-deprotection of the second amino acid, treat the resin-bound dipeptide with a mild base (e.g., 1% acetic acid in DMF) and heat to promote intramolecular cyclization and cleavage from the resin. Alternatively, for a traceless synthesis, a specific linker that facilitates cyclization-cleavage can be employed.

-

-

Introduction of Diversity Elements (Optional):

-

Prior to cyclization, the N-terminus of the second amino acid can be modified. For example, reductive amination with an aldehyde can be performed to introduce a variety of substituents.

-

-

Formation of the Epidithiodiketopiperazine (ETP) Bridge:

-

The formed DKP can be treated with a sulfurizing agent, such as Lawesson's reagent, followed by an oxidative step to form the disulfide bridge. The specific conditions will need to be optimized based on the substrate.

-

-

Cleavage and Purification:

-

If the DKP is not already cleaved during cyclization, treat the resin with a TFA cleavage cocktail for 2-3 hours to release the final compound.

-

Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

-

Purify the crude product by reverse-phase HPLC.

-

Characterize the final compounds by mass spectrometry and NMR.

-

Workflow for Solid-Phase Synthesis of this compound Derivatives:

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

2. Biological Evaluation: Anticancer Activity Screening

Cell Lines:

-

Human cervical cancer (HeLa)

-

Human lung carcinoma (A549)

-

Human breast cancer (MCF-7)

-

Human histiocytic lymphoma (U-937)

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.

-

Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

-

Workflow for Biological Screening:

References

- 1. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biogenetically-inspired total synthesis of epidithiodiketopiperazines and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimizing fermentation conditions to increase Hyalodendrin yield

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for increased Hyalodendrin yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide: Common Issues in this compound Fermentation

This guide provides solutions to common problems that may arise during this compound fermentation experiments.

| Problem | Potential Cause | Recommended Solution |

| Low or No this compound Yield | Inappropriate fungal strain or loss of productivity through repeated subculturing. | Ensure you are using a known this compound-producing strain, such as Paradendryphiella salina or a species of Hyalodendron.[1][2] Use a freshly revived culture from a cryopreserved stock for each fermentation run. |

| Suboptimal medium composition. | Test different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, sodium nitrate).[3][4][5][6] Refer to the media compositions in the Experimental Protocols section as a starting point. | |

| Incorrect pH of the fermentation medium. | The optimal pH for fungal growth and secondary metabolite production is typically between 4.0 and 7.0.[7][8][9][10] Experiment with different initial pH levels within this range. | |

| Non-ideal incubation temperature. | Most fungi have an optimal temperature range for growth and secondary metabolism, generally between 20°C and 30°C.[7][8][9][10] The production of this compound by Paradendryphiella salina has been reported at 18°C.[1] | |

| Insufficient aeration or agitation (for submerged fermentation). | In submerged fermentation, adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. | |

| Inconsistent this compound Yields | Variability in inoculum preparation. | Standardize the inoculum preparation by using a consistent spore concentration or a specific amount of mycelial biomass for inoculation. |

| Inhomogeneous fermentation conditions. | Ensure uniform mixing and temperature distribution within the fermenter. For solid-state fermentation, ensure even moisture content and substrate distribution. | |

| Presence of Contaminants | Inadequate sterilization of media or equipment. | Autoclave all media, glassware, and fermenter components at the appropriate temperature and pressure for a sufficient duration. |

| Contaminated inoculum. | Use aseptic techniques during all stages of culture handling and inoculation. Regularly check the purity of your fungal cultures. |

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?